Isotelekin

Description

Contextualization within Sesquiterpene Lactone Research

Sesquiterpene lactones are a large and diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family. researchgate.net They are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. researchgate.net Isotelekin is a notable example of a eudesmanolide-type sesquiterpene lactone. The biological activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone moiety, which can react with biological nucleophiles, such as cysteine residues in proteins, thereby modulating their function.

Recent research has highlighted the potential of Isotelekin in modulating immune responses. A 2024 study demonstrated its anti-inflammatory and immunosuppressive capabilities in both in vitro and in vivo models. nih.gov The study found that Isotelekin could inhibit the production of pro-inflammatory cytokines while promoting the production of anti-inflammatory cytokines. nih.gov Furthermore, it was shown to suppress both cellular and humoral immunity and inhibit key inflammatory pathways. nih.gov

Historical Perspectives on its Discovery and Initial Characterization

A significant milestone in the chemical understanding of Isotelekin was its total synthesis, reported in 1974 by R. Bryan Miller and Edward S. Behare in the Journal of the American Chemical Society. acs.org The successful synthesis of (+-)-Isotelekin provided definitive confirmation of its complex stereochemical structure and demonstrated the feasibility of its laboratory preparation. This work is a testament to the enduring challenge and importance of total synthesis in validating the structures of complex natural products.

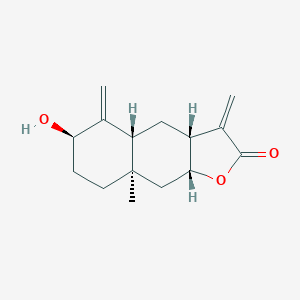

Table 1: Chemical Identification of Isotelekin

| Identifier | Value |

| IUPAC Name | (3aR,4aR,6R,8aR,9aR)-6-hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f]isobenzofuran-2(3H)-one |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molar Mass | 248.32 g/mol |

| CAS Number | 17322-82-6 |

Significance of Isotelekin as a Natural Product Scaffold

Natural products have historically been a crucial source of new drugs and drug leads. The unique and complex molecular architectures of natural products, like Isotelekin, provide "privileged scaffolds" for medicinal chemistry. These scaffolds are molecular frameworks that are pre-validated by nature to interact with biological macromolecules.

The Isotelekin structure, with its multiple stereocenters and functional groups, offers a rich template for the design and synthesis of novel derivatives with potentially improved or novel biological activities. The presence of a hydroxyl group and a lactone ring, for instance, provides reactive handles for chemical modification. By systematically altering the structure of Isotelekin, medicinal chemists can explore the structure-activity relationships (SAR) and develop new therapeutic agents.

While extensive medicinal chemistry campaigns focused specifically on the Isotelekin scaffold are not widely reported in recent literature, the demonstrated anti-inflammatory and immunomodulatory activities of the parent molecule strongly suggest its potential as a starting point for the development of new drugs targeting inflammatory and autoimmune diseases. The total synthesis of Isotelekin also opens avenues for the creation of non-natural analogues that would be inaccessible through isolation from its natural source.

Structure

3D Structure

Properties

CAS No. |

17322-82-6 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(3aR,4aR,6R,8aR,9aR)-6-hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h10-13,16H,1-2,4-7H2,3H3/t10-,11+,12-,13-,15-/m1/s1 |

InChI Key |

XIUXHZFELXEHSK-WPLOAARJSA-N |

SMILES |

CC12CCC(C(=C)C1CC3C(C2)OC(=O)C3=C)O |

Isomeric SMILES |

C[C@]12CC[C@H](C(=C)[C@@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C)O |

Canonical SMILES |

CC12CCC(C(=C)C1CC3C(C2)OC(=O)C3=C)O |

Origin of Product |

United States |

Occurrence and Isolation of Isotelekin from Botanical Sources

Primary Plant Sources of Isotelekin

Isotelekin has been identified in several botanical sources, with certain species standing out as major contributors.

Inula racemosa Hook. f., commonly known as Pushkarmula, is a well-established primary source of Isotelekin. cdutcm.edu.cnnih.govwikidata.orgthegoodscentscompany.com This perennial herb, native to temperate alpine Himalayas, is widely used in traditional Indian medicine (Ayurveda) and Chinese Traditional Medicine. nih.govwikidata.org Isotelekin, along with other sesquiterpene lactones such as alantolactone (B1664491), isoalantolactone (B1672209), and telekin, is found in the roots of Inula racemosa. nih.govwikidata.orgwikipedia.orgnih.gov

Beyond Inula racemosa, Isotelekin has been reported in a diverse range of other plant genera and species. These include Hymenoxys integrifolia, Artemisia gmelinii, and Trichocline reptans. chargedmagazine.orgfrontiersin.org Additionally, Telekia speciosa (Schreb.) Baumg. is another notable source from which Isotelekin, alongside telekin, has been isolated. mdpi.com More recently, Isotelekin has also been reported in Carpesium abrotanoides L. The widespread presence of Isotelekin and related sesquiterpene lactones across these diverse species underscores their common biosynthetic pathways within the Asteraceae family.

Table 1: Primary Botanical Sources of Isotelekin

| Botanical Source | Plant Part (if specified) | Related Compounds Reported (Examples) | References |

| Inula racemosa | Roots | Alantolactone, Isoalantolactone, Telekin, 4-(15)-α-epoxy isotelekin | cdutcm.edu.cnnih.govwikidata.orgthegoodscentscompany.comwikipedia.orgnih.gov |

| Hymenoxys integrifolia | Not specified | Not specified | chargedmagazine.orgfrontiersin.org |

| Artemisia gmelinii | Not specified | Not specified | chargedmagazine.orgfrontiersin.org |

| Telekia speciosa | Not specified | Telekin | mdpi.com |

| Trichocline reptans | Not specified | Not specified | |

| Carpesium abrotanoides | Whole plant | Not specified |

Methodologies for Natural Product Isolation

The isolation of Isotelekin from its botanical sources involves a series of extraction and chromatographic separation techniques designed to obtain the pure compound from complex plant matrices.

The initial step in isolating Isotelekin typically involves extracting the target compounds from the plant material. Traditional methods such as Soxhlet extraction, maceration, and percolation are frequently employed in phytochemical analysis. frontiersin.org For instance, the roots of Inula racemosa have been subjected to Soxhlet extraction using solvents like chloroform (B151607) to obtain crude extracts rich in compounds including Isotelekin. wikipedia.org Methanol is also a commonly used solvent for extracting sesquiterpene lactones from plant tissues. cdutcm.edu.cn Modern extraction techniques, such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), are increasingly utilized to enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, while minimizing the degradation of thermolabile compounds. frontiersin.org Proper tissue disruption, often involving grinding the plant material, is crucial for maximizing the yield and purity of the extracted compounds.

Following extraction, crude plant extracts contain a multitude of compounds, necessitating sophisticated separation strategies to isolate Isotelekin. Chromatographic methods are indispensable for this purpose, leveraging differences in compound properties such as polarity, size, and affinity for stationary and mobile phases.

Common chromatographic techniques include:

Column Chromatography: This foundational technique, including flash chromatography, is used for initial fractionation of the crude extract into less complex mixtures.

Thin-Layer Chromatography (TLC): Often used for preliminary screening and optimization of separation conditions.

High-Performance Liquid Chromatography (HPLC): Both analytical and semi-preparative HPLC are widely used for the fine separation and purification of Isotelekin and other sesquiterpene lactones. HPLC offers high resolution and reproducibility, making it suitable for obtaining pure compounds.

Microemulsion Electrokinetic Chromatography (MEEKC): This advanced separation technique has also been developed for the separation and determination of sesquiterpene lactones, demonstrating good selectivity and high efficiency.

After chromatographic separation, the isolated compounds are identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR) and Mass Spectrometry (MS), which provide detailed structural information.

Structural Elucidation and Stereochemical Analysis of Isotelekin

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic methods provide crucial insights into the connectivity of atoms, the presence of functional groups, and the spatial arrangement of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds, including complex natural products like Isotelekin ben-erikvanwyk.comresearchgate.netnih.govresearchgate.netanu.edu.auintertek.com. Both proton (¹H) NMR and carbon-13 (¹³C) NMR, along with two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for assigning signals to specific atoms and establishing their connectivity within the molecule ben-erikvanwyk.comanu.edu.au.

For Isotelekin, characteristic ¹H NMR signals have been reported, providing key information about its proton environments. For instance, in CDCl₃ at 300 MHz, specific signals observed for Isotelekin (referred to as compound 3 in one study) include a triplet at δ 3.9 (1H, J = 10 Hz) corresponding to a proton at C-6, a triplet at δ 4.68 (1H, J = 8 Hz) indicative of a proton adjacent to a hydroxyl group (>CHOH), and broad singlets at δ 4.78 and 4.90 (1H each) attributed to exocyclic methylene (B1212753) protons at C-10 usm.my. The interpretation of these chemical shifts and coupling constants, alongside ¹³C NMR data which reveals the carbon skeleton and functional groups (e.g., carbonyl at the lactone), is critical for constructing the planar structure ben-erikvanwyk.comresearchgate.net.

Table 1: Selected ¹H NMR Data for Isotelekin (Compound 3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Solvent/Frequency |

| 3.9 | t | 1H | 10 | C6-H | CDCl₃, 300 MHz |

| 4.68 | t | 1H | 8 | >CHOH | CDCl₃, 300 MHz |

| 4.78 | bs | 1H | - | C10=CH₂ | CDCl₃, 300 MHz |

| 4.90 | bs | 1H | - | C10=CH₂ | CDCl₃, 300 MHz |

Mass spectrometry (MS) plays a vital role in determining the molecular weight and elemental composition of Isotelekin, as well as providing insights into its fragmentation patterns, which can further confirm structural features researchgate.netnih.govintertek.comresearcher.lifedntb.gov.ua. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Ultra-High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry (UHPLC-HRMS) are commonly employed for this purpose researchgate.netnih.govdntb.gov.ua. The molecular weight of Isotelekin is 248.32 g/mol , with an exact mass of 248.14124450 Da nih.gov. The characteristic fragmentation patterns observed in MS/MS experiments provide valuable data for identifying the unknown molecule and confirming its structural integrity intertek.com.

X-ray crystallography is the definitive method for determining the absolute configuration and precise three-dimensional arrangement of atoms within a crystalline solid researchgate.netnih.govanu.edu.auresearcher.liferesearchgate.netlibretexts.orgwikipedia.orgmpg.debioscience.fi. For Isotelekin, single-crystal X-ray diffraction analysis has been utilized to define its relative configurations, particularly when isolated from plant sources like Inula confertiflora researchgate.netnih.gov. This technique provides direct evidence of bond lengths, bond angles, and torsion angles, which are crucial for establishing the compound's stereochemistry libretexts.orgwikipedia.org. The ability to obtain high-quality crystals is a prerequisite for this technique, and its application has been instrumental in confirming the complex stereochemical features of sesquiterpene lactones researchgate.netwikipedia.org.

Comparative Structural Analysis with Analogous Sesquiterpene Lactones

Understanding Isotelekin's structure is often enhanced by comparing it to analogous compounds, particularly other sesquiterpene lactones, which share common biosynthetic pathways and structural motifs.

Isotelekin and Telekin are two closely related sesquiterpenic lactones that were initially isolated together from Telekia speciosa vulcanchem.compbsociety.org.plnih.gov. Both compounds share the same molecular formula, C₁₅H₂₀O₃ nih.govnih.gov. Despite their identical elemental composition, they are distinct isomers, differing in their specific stereochemical configurations vulcanchem.com. Telekin's IUPAC name is (3aR,4aR,8aR,9aR)-4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f] vulcanchem.combenzofuran-2-one cdutcm.edu.cn. The structural differences between Isotelekin and Telekin lie in the spatial arrangement of their atoms, particularly around chiral centers, which leads to their classification as stereoisomers. This distinction is crucial for their individual characterization and understanding their unique properties.

Isotelekin belongs to the eudesmanolide subclass of sesquiterpene lactones researchgate.net. The differentiation of Isotelekin from its stereoisomers and other related derivatives, such as alantolactone (B1664491) and isoalantolactone (B1672209), is primarily achieved through detailed spectroscopic analysis researchgate.netmfd.org.mknih.gov. Subtle variations in chemical shifts and coupling constants in NMR spectra, particularly in 2D NMR experiments, are key indicators of stereochemical differences ben-erikvanwyk.comnih.gov. For instance, the position and orientation of hydroxyl groups and methyl substituents, as well as the configuration of fused ring systems, can be precisely determined.

The study of reactions involving these compounds, such as Michael addition to the α-methylene-γ-lactone moiety, has also revealed the high stereospecificity of these processes, further aiding in the understanding and differentiation of various stereoisomers researchgate.net. In phytochemical investigations, Isotelekin is often isolated and characterized alongside other sesquiterpene lactones like asperilin, carabrone, and graveolide, with their structures being differentiated through comprehensive spectroscopic data interpretation researchgate.netnih.gov.

Compound Names and PubChem CIDs

Biosynthetic Pathways and Enzymatic Mechanisms of Isotelekin

Precursor Compounds and Initial Enzymatic Transformations

The foundational steps in the biosynthesis of Isotelekin involve the assembly of its 15-carbon skeleton from smaller isoprenoid units.

Farnesyl Diphosphate (B83284) (FPP) as a Universal Precursor

Farnesyl Diphosphate (FPP), also known as farnesyl pyrophosphate, serves as the universal C15 precursor for all sesquiterpenes, including the diverse array of sesquiterpene lactones like Isotelekin tandfonline.comrsc.orgmdpi.comroyalsocietypublishing.orgup.ac.zawikipedia.orgwikipedia.orgnih.govresearchgate.net. FPP (PubChem CID: 445713) is a product of the condensation reaction between one molecule of dimethylallyl pyrophosphate (DMAPP) and two molecules of isopentenyl diphosphate (IPP), a reaction catalyzed by farnesyl diphosphate synthase (FDS) rsc.orgmdpi.comnih.govresearchgate.net. Both IPP and DMAPP are C5 isoprene (B109036) units synthesized in plants through two independent metabolic routes: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, localized in the plastids mdpi.comroyalsocietypublishing.orgup.ac.zanih.govresearchgate.net.

Role of Sesquiterpene Synthases

The initial committed step in sesquiterpene lactone biosynthesis, following FPP formation, is its cyclization, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (STSs) tandfonline.comrsc.orgmdpi.comroyalsocietypublishing.orgup.ac.zanih.govbioinformatics.nlresearchgate.netasm.orgnih.govnih.gov. These enzymes exhibit remarkable catalytic plasticity, converting the linear FPP molecule into a vast array of cyclic sesquiterpene backbones bioinformatics.nlresearchgate.netasm.org. For many sesquiterpene lactones, including those structurally related to Isotelekin, the cyclization of FPP by a germacrene A synthase (GAS) leads to the formation of germacrene A, a common intermediate tandfonline.comroyalsocietypublishing.orgup.ac.zanih.govnih.gov. This initial cyclization step is crucial as it establishes the fundamental carbon skeleton upon which subsequent oxidative modifications will occur tandfonline.comnih.gov.

Late-Stage Biosynthetic Modifications

Following the initial cyclization, the sesquiterpene backbone undergoes a series of oxidative modifications to introduce functional groups and form the characteristic lactone ring.

Cytochrome P450 Enzymes in Hydroxylation and Oxidation

Cytochrome P450 enzymes (CYPs) play a pivotal role in the late-stage biosynthesis of sesquiterpene lactones, including Isotelekin tandfonline.comrsc.orgmdpi.comroyalsocietypublishing.orgup.ac.zanih.govresearchgate.netwur.nlresearchgate.netnih.govresearchgate.netwikipedia.orgmdpi.comresearchgate.netsioc-journal.cn. These heme-containing monooxygenases are responsible for catalyzing regio- and stereoselective hydroxylation and oxidation reactions on the sesquiterpene backbone mdpi.comwikipedia.orgmdpi.comsioc-journal.cn. For instance, in the biosynthesis of germacranolides (a major class of sesquiterpene lactones), germacrene A is oxidized in a three-step process by germacrene A oxidase (GAO), a cytochrome P450 enzyme (CYP71AV2-8), to yield germacrene A acid tandfonline.com. This multi-step oxidation resembles other P450-catalyzed reactions involving alcohol and aldehyde intermediates tandfonline.com. The diverse array of modifications introduced by P450 enzymes contributes significantly to the structural complexity and biological activity of sesquiterpene lactones mdpi.com.

Specific Enzymatic Steps Leading to the Lactone Moiety

The formation of the characteristic lactone ring is a defining step in sesquiterpene lactone biosynthesis. This process typically involves a cytochrome P450-mediated hydroxylation followed by spontaneous lactonization tandfonline.comup.ac.zawur.nlresearchgate.netnih.govresearchgate.net. For sesquiterpene lactones with a γ-lactone ring, various biosynthetic pathways are known tandfonline.com. In the case of costunolide (B1669451), a key intermediate in many sesquiterpene lactone pathways, costunolide synthase (COS), a CYP enzyme from the CYP71BL subfamily (e.g., CYP71BL2-5,7-11), converts germacrene A acid to 6α-hydroxygermacrene A acid, which then spontaneously lactonizes to form the 6,7-trans lactone tandfonline.comresearchgate.net. Isotelekin (PubChem CID: 12304585) is classified as an eudesmanolide nih.govresearchgate.netresearchgate.net. Eudesmanolides frequently feature an α,β-unsaturated-γ-lactone moiety, often formed between C-6 and C-7 of the sesquiterpene skeleton nih.gov. The precise enzymatic steps for the lactone formation in Isotelekin would follow a similar pattern of P450-catalyzed hydroxylation at a specific carbon (e.g., C6 or C8, as seen in other STLs) followed by cyclization to form the lactone ring tandfonline.comresearchgate.net.

Genetic and Molecular Approaches to Biosynthesis Elucidation

The elucidation of sesquiterpene lactone biosynthetic pathways, including those leading to compounds like Isotelekin, relies heavily on genetic and molecular approaches. These methods involve identifying, cloning, and functionally characterizing the genes encoding the enzymes responsible for each step in the pathway. Transcriptional co-regulation of genes has been instrumental in uncovering numerous metabolic pathways royalsocietypublishing.org.

While comprehensive genetic details specifically for Isotelekin biosynthesis are not extensively documented in the public domain, general strategies applied to other sesquiterpene lactones provide a framework. For instance, the identification of germacrene A synthase (GAS) genes, which catalyze the first committed step, has been crucial in various plants nih.gov. Subsequent enzymes, particularly cytochrome P450s, are often identified through phylogenetic analysis and functional characterization in heterologous expression systems nih.gov. For example, a cytochrome P450 enzyme (CYP71BL6) from Inula hupehensis has been implicated in hydroxylation steps related to Isotelekin researchgate.net. Inula species are known sources of Isotelekin researchgate.netresearchgate.net. The cloning and expression of these genes allow for the reconstitution of biosynthetic pathways in model organisms, enabling detailed study of enzyme function and pathway regulation. Such approaches are vital for understanding the complex enzymatic machinery that produces diverse sesquiterpene lactones.

Identification of Genes Encoding Biosynthetic Enzymes

The identification of genes encoding the enzymes involved in the biosynthesis of complex natural products like Isotelekin is a critical area of research, particularly for understanding and potentially manipulating their production. For sesquiterpene lactones in general, this involves pinpointing the specific sesquiterpene synthases responsible for FPP cyclization and the cytochrome P450 enzymes that carry out subsequent oxidative steps rsc.org.

While the broader context of sesquiterpene lactone biosynthesis is well-established, specific detailed research findings on the precise identification of genes encoding the biosynthetic enzymes directly responsible for Isotelekin formation are not extensively detailed in the provided literature. However, the importance of such identification is highlighted as a biotechnological method for scaling up the production of sesquiterpene lactones and diterpenes redalyc.org. Researchers emphasize that isolating genes accountable for the biosynthesis of these valuable metabolites and elucidating their enzymatic mechanisms are crucial steps towards engineering their biosynthetic pathways for targeted production nih.govresearchgate.net.

Molecular Cloning and Heterologous Expression Studies

Molecular cloning and heterologous expression studies are powerful biotechnological tools used to characterize biosynthetic pathways and enable the scalable production of natural compounds. For sesquiterpene lactones, these techniques involve cloning the identified biosynthetic genes into suitable host organisms for expression redalyc.org. This approach allows for the study of enzyme function in a controlled environment and can facilitate the production of the desired compound or its intermediates outside of its native plant source.

The general utility of molecular cloning and heterologous expression of coding DNA sequences for the biosynthesis of sesquiterpene lactones and diterpenes has been recognized as a novel biotechnological method for enhancing their production redalyc.org. For instance, studies on other terpenoids have demonstrated the successful cloning and heterologous expression of terpene synthase genes, followed by in vitro enzyme activity assays to verify their function researchgate.net. This methodology is crucial for understanding the precise enzymatic steps and for metabolic engineering efforts aimed at producing these compounds in microbial or other heterologous systems.

Despite the general recognition of these techniques' importance for natural product biosynthesis, specific detailed accounts of molecular cloning and heterologous expression studies directly pertaining to the enzymes involved in Isotelekin's biosynthesis are not explicitly provided in the available information. The current research landscape points to the potential and ongoing efforts in this domain for sesquiterpenes as a class, with a clear indication that such studies would be instrumental for Isotelekin's sustainable and engineered production nih.govresearchgate.net.

Advanced Synthetic Methodologies for Isotelekin and Its Analogs

Total Synthesis Strategies

Total synthesis involves the complete chemical synthesis of a complex molecule from simpler, readily available precursors. For Isotelekin, achieving its specific stereochemical configuration is a key challenge.

Retrosynthetic analysis is a powerful strategy in synthetic planning, involving the conceptual disconnection of a target molecule into simpler starting materials uniurb.itcdutcm.edu.cncdutcm.edu.cn. This approach allows chemists to systematically devise possible synthetic pathways by reducing molecular complexity cdutcm.edu.cn. In the context of Isotelekin, the molecule can be conceptually dissected into distinct parts to simplify the synthetic problem thegoodscentscompany.com. For instance, a retrosynthetic approach might identify a Michael addition as a viable disconnection point for constructing the Isotelekin skeleton sigmaaldrich.com.

The total synthesis of racemic Isotelekin has been described, with key steps including the introduction of an axial allylic alcohol moiety via base-promoted epoxide opening; the formation of a cis-fused five-membered ring lactone through enamine alkylation of a keto ester followed by sodium borohydride (B1222165) reduction; and the introduction of an α-methylene group onto the lactone ring using a Mannich reaction on an α-carbomethoxylactone, followed by quaternization and cleavage-elimination thegoodscentscompany.com. While the retrosynthetic planning for Isotelekin might involve considering the molecule in "two parts" thegoodscentscompany.com, the detailed description of the published total synthesis often outlines a sequential, linear progression of reactions to build the molecule thegoodscentscompany.com.

Bioinspired synthetic transformations draw inspiration from natural biosynthetic pathways to achieve complex molecular structures. While the biosynthesis of sesquiterpenoids like Isotelekin involves precursors such as farnesyl diphosphate (B83284) (FPP) and subsequent enzymatic modifications like hydroxylation and oxidation nih.gov, specific bioinspired synthetic methodologies for the laboratory-scale production of Isotelekin or its direct analogs are not extensively detailed in the provided research findings. General discussions on terpene polycycle synthesis via radical cyclizations can be found in the literature, sometimes drawing parallels to natural processes thegoodscentscompany.com.

Semi-synthetic Approaches and Derivatization

Semi-synthetic approaches involve chemically modifying naturally occurring precursors to obtain the desired compound or its derivatives. This strategy often leverages the inherent complexity of natural products as starting points.

Isotelekin can be obtained or modified through semi-synthetic routes from other natural sesquiterpene lactone analogs. For instance, Isotelekin has been synthesized from natural sesquiterpene lactone analogues such as dehydrocostus lactone and isoalantolactone (B1672209) nih.gov. A direct chemical modification involves the acylation of Isotelekin at its alcohol group, which can be achieved by reacting a precursor lactone with an acyl chloride in pyridine (B92270) chargedmagazine.org.

The α-methylene-γ-lactone moiety, a characteristic feature of sesquiterpene lactones including Isotelekin, is a highly reactive electrophilic center susceptible to nucleophilic attack nih.govchargedmagazine.org. This reactivity makes Michael addition reactions a valuable tool for structural diversification and the synthesis of Isotelekin derivatives nih.govchargedmagazine.org.

Sesquiterpene lactones readily undergo Michael addition reactions with various nucleophiles, particularly thiols, at the lactone ring nih.govchargedmagazine.org. For example, the reaction of Isotelekin and Isotelekin acetate (B1210297) with diethanolamine (B148213) has been reported. This specific Michael addition reaction demonstrated significant improvements in reaction rate and yield when conducted under microwave irradiation, reducing the reaction time from 4-5 hours under normal conditions to just 5 minutes. This highlights the efficiency and potential of Michael addition for generating new Isotelekin analogs with improved synthetic accessibility.

Table 1: Key Data for Michael Addition Reaction with Isotelekin

| Reactant 1 | Reactant 2 | Reaction Type | Conditions (Conventional) | Time (Conventional) | Conditions (Microwave) | Time (Microwave) | Yield Improvement (Microwave) | Reference |

| Isotelekin | Diethanolamine | Michael Addition | Normal conditions | 4-5 hours | Microwave Irradiation | 5 minutes | Higher yields | |

| Isotelekin Acetate | Diethanolamine | Michael Addition | Normal conditions | 4-5 hours | Microwave Irradiation | 5 minutes | Higher yields |

Molecular Mechanism of Action of Isotelekin

Modulation of Cellular Signaling Pathways

Isotelekin's ability to modulate cellular signaling pathways is a cornerstone of its therapeutic potential. It achieves this by directly impacting the NF-κB pathway, a crucial mediator of inflammation. nih.govresearchgate.net

The NF-κB pathway is typically activated in response to various stimuli, including microbial products like lipopolysaccharide (LPS), leading to the transcription of pro-inflammatory genes. nih.govresearchgate.netwikipedia.orgmdpi.com Isotelekin has been shown to significantly inhibit this activation. nih.govresearchgate.net The canonical NF-κB pathway involves the IκB kinase (IKK) complex, which phosphorylates IκB proteins, leading to their degradation and the subsequent release and nuclear translocation of NF-κB. wikipedia.orgmdpi.comwikipedia.org

A key step in NF-κB activation is the phosphorylation of the inhibitory protein IκBα (Inhibitor of NF-κB alpha). This phosphorylation, typically at specific serine residues (e.g., Ser32 and Ser36), marks IκBα for ubiquitination and subsequent proteasomal degradation, thereby releasing NF-κB to translocate to the nucleus. wikipedia.orgmdpi.comwikipedia.orgfrontiersin.orgnih.gov Research findings indicate that Isotelekin effectively reduces the expression of phosphorylated IκBα (p-IκBα). nih.govresearchgate.net This downregulation of p-IκBα phosphorylation is a critical mechanism by which Isotelekin prevents the degradation of IκBα, thus keeping NF-κB sequestered in the cytoplasm in an inactive state. nih.govresearchgate.netwikipedia.orgfrontiersin.org

Table 1: Effect of Isotelekin on p-IκBα Phosphorylation

| Experimental Condition (LPS-stimulated RAW 264.7 cells) | Isotelekin Concentration | p-IκBα Expression Level (Relative to Control) | Reference |

| LPS-stimulated | 10 µM | Reduced | nih.govresearchgate.net |

Once IκBα is degraded, the NF-κB dimer, most commonly the p50/p65 heterodimer, is free to translocate from the cytoplasm to the nucleus. wikipedia.orgnih.govdovepress.complos.org Nuclear translocation is essential for NF-κB to bind to specific DNA sequences (κB sites) and initiate the transcription of various pro-inflammatory genes. wikipedia.orgdovepress.complos.org Molecular studies, including immunocytochemistry, have demonstrated that Isotelekin significantly inhibits the nuclear translocation of the NF-κB/p65 subunit. nih.govresearchgate.net By preventing p65 from entering the nucleus, Isotelekin effectively blocks the downstream transcriptional activity of NF-κB, thereby mitigating inflammatory responses. nih.govresearchgate.netplos.org

Table 2: Effect of Isotelekin on NF-κB/p65 Nuclear Translocation

| Experimental Condition (LPS-stimulated RAW 264.7 cells) | Isotelekin Concentration | NF-κB/p65 Nuclear Translocation | Reference |

| LPS-stimulated | 10 µM | Significantly inhibited | nih.govresearchgate.net |

The inhibition of the NF-κB pathway by Isotelekin directly translates into the reduced expression of key inflammatory mediators. nih.govresearchgate.net

Table 3: Effect of Isotelekin on iNOS Expression

| Experimental Condition (LPS-stimulated RAW 264.7 cells) | Isotelekin Concentration | iNOS Expression Level (Relative to Control) | Reference |

| LPS-stimulated | 10 µM | Reduced | nih.govresearchgate.net |

Cyclooxygenase-2 (COX-2) is another crucial enzyme involved in inflammation, responsible for the synthesis of prostaglandins, which are lipid mediators that promote inflammation, pain, and fever. wikipedia.orgwikipedia.orgnih.gov Its upregulation is a hallmark of inflammatory conditions. wikipedia.org Studies have revealed that Isotelekin downregulates the expression of COX-2. nih.govresearchgate.net By reducing COX-2 levels, Isotelekin helps to decrease the production of pro-inflammatory prostaglandins, thereby contributing to its anti-inflammatory properties. nih.govresearchgate.net

Table 4: Effect of Isotelekin on COX-2 Expression

| Experimental Condition (LPS-stimulated RAW 264.7 cells) | Isotelekin Concentration | COX-2 Expression Level (Relative to Control) | Reference |

| LPS-stimulated | 10 µM | Reduced | nih.govresearchgate.net |

Cytokine Production Modulation

Isotelekin exhibits a notable ability to influence the balance of pro-inflammatory and anti-inflammatory cytokines, which are crucial signaling molecules in the immune system citeab.comresearchgate.netbioassayexpress.com. Its immunomodulatory effects have been demonstrated in in vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cell lines citeab.comresearchgate.netciteab.comnih.gov.

Isotelekin has been shown to significantly inhibit the production of key pro-inflammatory Th-1 cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) citeab.comresearchgate.netciteab.comnih.govfishersci.no. This inhibitory effect was observed in LPS-induced RAW264.7 cells across various concentrations of Isotelekin. For instance, treatment with Isotelekin at concentrations of 2, 5, and 10 µM resulted in a dose-dependent reduction of these cytokines, with Dexamethasone (0.3 µM) serving as a positive control in these experiments citeab.com.

Table 1: Effect of Isotelekin on Pro-inflammatory Th-1 Cytokine Production in LPS-stimulated RAW264.7 Cells

| Cytokine | Isotelekin Concentration (µM) | Effect on Production | Reference |

| IL-6 | 2, 5, 10 | Inhibited | citeab.comresearchgate.netciteab.comnih.gov |

| TNF-α | 2, 5, 10 | Inhibited | citeab.comresearchgate.netciteab.comnih.gov |

| IFN-γ | 2, 5, 10 | Inhibited | citeab.comresearchgate.netciteab.comnih.gov |

Table 2: Effect of Isotelekin on Anti-inflammatory Th-2 Cytokine Production in LPS-stimulated RAW264.7 Cells

| Cytokine | Isotelekin Concentration (µM) | Effect on Production | Reference |

| IL-10 | 2, 5, 10 | Increased | citeab.comresearchgate.netciteab.comfishersci.no |

Interaction with Oxidative Stress Pathways

Isotelekin also demonstrates significant interaction with oxidative stress pathways, mitigating the detrimental effects often associated with inflammatory conditions citeab.comresearchgate.netnih.gov. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, often leading to cellular damage uni-freiburg.dewikipedia.org.

A key finding in the study of Isotelekin's mechanism is its ability to inhibit nitrite (B80452) production citeab.comresearchgate.net. Nitrite, often a marker of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS) during inflammation, contributes to oxidative stress citeab.comwikipedia.orgnih.gov. Isotelekin effectively reduced nitrite levels in LPS-stimulated RAW 264.7 cells. Experiments involved treating cells with Isotelekin (2, 5, and 10 µM) and Dexamethasone (0.3 µM) for one hour, followed by LPS stimulation (1 µg/mL) for 24 hours, with nitrite levels measured from the supernatant using a Griess reagent citeab.com.

Table 3: Effect of Isotelekin on Nitrite Production in LPS-stimulated RAW264.7 Cells

| Compound | Concentration (µM) | Effect on Nitrite Production | Reference |

| Isotelekin | 2, 5, 10 | Inhibited | citeab.comresearchgate.net |

| Dexamethasone | 0.3 | Inhibited (Positive Control) | citeab.com |

Identification and Validation of Molecular Targets

The molecular targets of Isotelekin have been investigated through various experimental and computational approaches, providing insights into the signaling pathways it modulates. Molecular studies, including western blot analysis and immunocytochemistry, have revealed that Isotelekin reduces the expression of Inducible nitric oxide synthase (iNOS) and Cyclo-Oxygenase 2 (COX-2) citeab.comresearchgate.netnih.gov. Furthermore, Isotelekin significantly inhibits the phosphorylation of I-kappa-B-alpha (p-IkBα) and the subsequent nuclear translocation of Nuclear Factor-kappa B (NF-κB/p65) citeab.comresearchgate.netnih.gov. The NF-κB pathway is a central regulator of immune responses and inflammation, making its modulation a key aspect of Isotelekin's anti-inflammatory action mdpi.commedchemexpress.cn.

Computational studies have also predicted potential protein targets for Isotelekin. These include dual specificity protein kinase CLK4, with a high probability of interaction (95.82%), and the LSD1/CoREST complex (92.58%) medchemexpress.cn. While these computational predictions suggest that Isotelekin may exert its biological effects through multiple mechanisms, experimental validation through biochemical and cellular assays is essential to confirm these interactions and fully elucidate the compound's mechanism of action medchemexpress.cnresearchgate.netcuhk.edu.cndana-farber.org.

Structure Activity Relationships Sar of Isotelekin and Its Derivatives

Identification of Key Pharmacophoric Elements

The biological activity of Isotelekin, as with many other sesquiterpene lactones, is largely dictated by specific structural motifs within its molecular framework.

Role of the α-Methylene-γ-lactone Moiety

A pivotal pharmacophoric element in Isotelekin and other sesquiterpene lactones is the α-methylene-γ-lactone moiety. wikidata.orgwikidata.orgresearchgate.netnih.govthegoodscentscompany.comnih.gov This functional group is widely recognized as a primary contributor to the diverse biological effects observed in this class of natural products. The α-methylene-γ-lactone acts as an electrophilic center, primarily through a Michael addition reaction, enabling it to covalently bind with nucleophilic groups, particularly the thiol (sulfhydryl) groups of cysteine residues in cellular proteins. wikidata.orgwikidata.orgresearchgate.netthegoodscentscompany.com This alkylation process can significantly alter the function of target proteins, consequently affecting various cellular processes such as gene expression, protein production, and metabolic pathways. wikidata.org In the context of Isotelekin's anti-inflammatory properties, this moiety is implicated in its ability to inhibit the NF-κB/p65 signaling pathway, a crucial regulator of immune responses and inflammation, by targeting critical cysteine residues within the pathway components. uni.luwikipedia.orgwikidata.orgfishersci.com

Computational Approaches to SAR Studies

Computational approaches have become indispensable tools in modern SAR studies, enabling the prediction of biological activity based on chemical structure and facilitating the rational design of new compounds. These methods include molecular modeling and Quantitative Structure-Activity Relationship (QSAR) analyses.

For Isotelekin, computational studies, such as those employing platforms like Super-PRED, have been instrumental in identifying potential protein targets. uni.lu These predictions suggest that Isotelekin may exert its biological effects through interactions with multiple molecular targets. Notable predicted targets for Isotelekin include:

| Predicted Molecular Target | Probability (%) | Model Accuracy (%) |

| Dual specificity protein kinase CLK4 | 95.82 | 94.45 |

| LSD1/CoREST complex | 92.58 | 97.09 |

| Cannabinoid CB2 receptor | 90.13 | 97.25 |

| Source: uni.lu |

Beyond target prediction, molecular docking studies are frequently employed to understand how compounds interact with their biological targets at an atomic level. For example, molecular docking has been used for other sesquiterpene lactones, such as parthenolide, to reveal its covalent binding to critical cysteine residues of enzymes like PLpro, which is essential for their enzymatic function. wikidata.orgmetabolomicsworkbench.org These computational insights provide valuable guidance for experimental design and drug optimization.

Experimental Methodologies for SAR Elucidation

Experimental methodologies are crucial for elucidating the SAR of Isotelekin and its derivatives, involving the systematic synthesis and biological evaluation of structurally related compounds. These methodologies aim to quantify the biological activity and understand the molecular mechanisms underlying the observed effects.

Key experimental techniques employed in SAR elucidation for Isotelekin and other sesquiterpene lactones include:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H NMR, 13C NMR, and 2D NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS, including High-Resolution Electrospray Ionization Mass Spectrometry - HRESIMS) are routinely used for the structural elucidation, confirmation, and purity assessment of Isotelekin and its synthesized derivatives.

Chromatographic Techniques: Various chromatographic methods, including Thin-Layer Chromatography (TLC), Column Chromatography (CC), and High-Performance Liquid Chromatography (HPLC), are essential for the isolation, purification, and analysis of Isotelekin from natural sources and its synthetic derivatives.

Biological Assays: These assays measure the biological activity of compounds on specific targets, such as enzymes, receptors, or cells. For Isotelekin, in vitro studies often utilize cell-based assays, such as those involving LPS-stimulated RAW264.7 macrophage cells, to evaluate its anti-inflammatory and immunomodulatory activities. wikipedia.orgfishersci.com Cytotoxicity against various cancer cell lines is also assessed for other sesquiterpene lactones. metabolomicsworkbench.org The potency of compounds is typically expressed as half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

In vitro studies on Isotelekin have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (INF-γ), while increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in LPS-induced RAW264.7 cells. wikipedia.orgfishersci.com It also inhibits nitrite (B80452) and reactive oxygen species (ROS) production. wikipedia.orgfishersci.com

Molecular Studies: Techniques like Western blot analysis and immunocytochemistry are employed to investigate the impact of Isotelekin on protein expression and signaling pathways. For instance, Isotelekin has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phospho-I-kappa-B-alpha (p-IkBα), and to significantly inhibit the nuclear translocation of NF-κB/p65. wikipedia.orgfishersci.com

These experimental approaches, combined with computational methods, provide a comprehensive understanding of how structural modifications impact the biological effects of Isotelekin, guiding the development of more effective therapeutic agents.

Biological Activities and Preclinical Efficacy Studies

Immunomodulatory and Immunosuppressive Effects

Evaluation in Allograft Acceptance Models

Isotelekin has demonstrated significant immunosuppressive potential, a crucial characteristic for promoting allograft acceptance in transplantation settings. Studies have evaluated its effects on immune responses both in vitro and in vivo, revealing a multifaceted mechanism of action.

In in vitro investigations, Isotelekin was found to inhibit the production of pro-inflammatory Th-1 cytokines, specifically Interleukin-6 (IL-6), Tumour necrosis factor (TNF-α), and Interferon-gamma (INF-γ). Concurrently, it increased the production of the anti-inflammatory Th-2 cytokine, Interleukin-10 (IL-10). Furthermore, Isotelekin significantly mitigated the effects of lipopolysaccharide (LPS) stimulation, leading to a reduction in nitrite (B80452) and reactive oxygen species (ROS) production. tcichemicals.comnih.gov

The immunosuppressive effects of Isotelekin were further substantiated in in vivo animal models, including sheep red blood cells (SRBC)-sensitized mice. In these models, Isotelekin suppressed both cellular and humoral immunity. It notably decreased phagocytic responses against carbon particles and reduced immunoglobulin G (IgG) production. tcichemicals.comnih.gov

Molecular studies have provided insights into the underlying mechanisms of Isotelekin's immunosuppressive activity. Research, including western blot analysis and immunocytochemistry, revealed that Isotelekin reduced the expression of inducible nitric oxide synthase (iNOS) and cyclo-oxygenase 2 (COX-2). Crucially, it also inhibited the phosphorylation of I-kappa-B-alpha (p-IkBα) and significantly prevented the nuclear translocation of nuclear factor-kappa B (NF-κB/p65), a key transcription factor involved in inflammatory and immune responses. tcichemicals.comnih.gov

These findings collectively indicate that Isotelekin possesses strong anti-inflammatory and immunosuppressive therapeutic potential, which is relevant for enhancing allograft acceptance. tcichemicals.comnih.gov

| Study Type | Immune Parameter/Marker | Observed Effect of Isotelekin | Reference |

|---|---|---|---|

| In vitro (LPS-stimulated RAW 264.7 cells) | Th-1 Cytokines (IL-6, TNF-α, INF-γ) | Inhibited production | tcichemicals.comnih.gov |

| In vitro (LPS-stimulated RAW 264.7 cells) | Th-2 Cytokines (IL-10) | Increased production | tcichemicals.comnih.gov |

| In vitro (LPS-stimulated RAW 264.7 cells) | Nitrites & Reactive Oxygen Species (ROS) | Reduced production | tcichemicals.comnih.gov |

| In vivo (SRBC-sensitized mice) | Cellular Immunity | Suppressed | tcichemicals.comnih.gov |

| In vivo (SRBC-sensitized mice) | Humoral Immunity | Suppressed | tcichemicals.comnih.gov |

| In vivo (SRBC-sensitized mice) | Phagocytic Responses | Decreased | tcichemicals.comnih.gov |

| In vivo (SRBC-sensitized mice) | IgG Production | Decreased | tcichemicals.comnih.gov |

| Molecular Studies | iNOS Expression | Reduced | tcichemicals.comnih.gov |

| Molecular Studies | COX-2 Expression | Reduced | tcichemicals.comnih.gov |

| Molecular Studies | p-IkBα Expression | Reduced | tcichemicals.comnih.gov |

| Molecular Studies | NF-κB/p65 Nuclear Translocation | Significantly inhibited | tcichemicals.comnih.gov |

Antiviral Potential

Isotelekin belongs to the class of sesquiterpene lactones (SLs), a group of secondary metabolites predominantly found in plants, particularly within the Asteraceae family. cdutcm.edu.cn These compounds are recognized for their diverse pharmacological activities, including notable antiviral properties. cdutcm.edu.cn The structural diversity and biological efficacy of sesquiterpene lactones position them as promising scaffolds for the development of novel antiviral therapeutics. cdutcm.edu.cn

In silico Prediction of Antiviral Activity

Computational methods, or in silico studies, play a vital role in the early stages of drug discovery by predicting the potential biological activities and physicochemical properties of compounds. An in silico study was conducted on allylic alcohols, including Isotelekin (referred to as compound 21 in the study), which were synthesized from sesquiterpene lactone analogues such as dehydrocostus lactone and isoalantolactone (B1672209). cdutcm.edu.cn

The primary objective of this computational assessment was to identify novel antiviral drug candidates with improved physicochemical and pharmacokinetic profiles, alongside reduced side effects. The in silico analysis indicated that Isotelekin exhibited favorable characteristics, including good oral bioavailability, drug-likeness, lower predicted toxicity, and high biocompatibility. Among the compounds evaluated in this study, Isotelekin emerged as the most potent candidate based on the in silico predictions. cdutcm.edu.cn These computational insights provide valuable guidance for further experimental validation and drug development efforts. cdutcm.edu.cn

Targeted Viral Systems (e.g., HCV, HSV-1, SARS-CoV-2)

Isotelekin and other sesquiterpene lactones have been investigated for their activity against several viral systems.

Hepatitis C Virus (HCV) While sesquiterpene lactones as a class have demonstrated promising activity against various genotypes of Hepatitis C Virus, with some showing potent inhibition, specific direct activity data for Isotelekin against HCV is not extensively detailed in the provided literature. cdutcm.edu.cn However, Isotelekin, along with other natural sesquiterpene lactones like reynosin (B1680571) and santamarine, has been considered as a platform for the creation of therapeutics, particularly in the context of HCV, although their biological properties have been less studied due to their low natural abundance.

Herpes Simplex Virus Type 1 (HSV-1) Isotelekin, isolated from plants such as Inula confertiflora, has shown antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). Extracts from Inula confertiflora have been reported to inhibit HSV-1, supporting the traditional use of these plants in treating skin conditions potentially linked to viral origins.

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Isotelekin has been explored for its potential against SARS-CoV-2. In one study, cells infected with inactivated SARS-CoV-2 virus were treated with Isotelekin at a concentration of 10 μm. Furthermore, in a docking-based inverse high-throughput virtual screening study aimed at identifying inhibitors for SARS-CoV-2 main protease (Mpro), NSP12, and NSP16, an Isotelekin ester derived from Inula racemosa was identified as an NSP12 hit. This suggests a potential interaction with key viral proteins involved in SARS-CoV-2 replication. Computational approaches are widely employed to predict and identify compounds that can inhibit SARS-CoV-2 proteins, including the main protease and spike protein, thereby offering avenues for drug repurposing and novel drug design.

Analytical Methodologies for Isotelekin Research

Quantitative and Qualitative Analysis in Biological Matrices

Biological matrices, such as plant extracts, cell cultures, or animal tissues, present significant challenges due to their inherent complexity, containing numerous endogenous compounds that can interfere with analyte detection. mdpi.com Therefore, highly selective and sensitive methods are essential for the reliable analysis of Isotelekin.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the separation, identification, and quantification of semi- and non-volatile compounds like Isotelekin in liquid samples. thermofisher.com Its effectiveness in biological matrices stems from its high separation potential and low detection limits compared to less sophisticated chromatographic methods. researchgate.net

Principles and Application: HPLC separates compounds based on their differential interaction with a stationary phase and a mobile phase. For natural products such as Isotelekin, reversed-phase HPLC (RP-HPLC) is frequently employed, typically using octadecyl (C18) or octyl (C8) silica (B1680970) columns. researchgate.net The mobile phase often consists of a mixture of water or an aqueous buffer (e.g., containing an acidic modifier like formic acid or an amine modifier) and an organic solvent (e.g., acetonitrile (B52724) or methanol), used in either isocratic or gradient elution modes. thermofisher.comresearchgate.net

Detection of Isotelekin post-separation can be achieved using various detectors. Ultraviolet (UV) detectors are common, particularly if Isotelekin possesses a chromophore absorbing in the UV-Vis range. Diode Array Detection (DAD) offers spectral information across a range of wavelengths, aiding in peak identification and purity assessment. For enhanced sensitivity and specificity, especially in complex biological matrices, HPLC is frequently coupled with mass spectrometry (HPLC-MS). thermofisher.comnih.gov

Illustrative HPLC Parameters for Isotelekin Analysis

| Parameter | Typical Range/Description |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8-3.5 µm particle size) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid |

| Flow Rate | 0.2 – 0.5 mL/min (analytical) |

| Temperature | 25 – 40 °C |

| Detection | UV (e.g., 210-254 nm) or Mass Spectrometry (MS) |

| Injection Volume | 5 – 20 µL |

| Run Time | 15 – 40 min |

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) is an invaluable analytical tool for the identification and quantification of molecules based on their mass-to-charge (m/z) ratio. azolifesciences.comthermofisher.com When coupled with HPLC (LC-MS or LC-MS/MS), it offers superior sensitivity, selectivity, and structural elucidation capabilities, making it highly suitable for Isotelekin analysis in biological samples. nih.govresearchgate.net

Principles and Application: In LC-MS, the HPLC system separates the components of a complex biological mixture, and the eluting compounds are then introduced into the mass spectrometer. Common ionization techniques for natural products include Electrospray Ionization (ESI), which is particularly useful for polar and semi-polar compounds like Isotelekin. nih.gov

For quantification, techniques such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are often employed in tandem mass spectrometry (MS/MS). These methods monitor specific precursor-to-product ion transitions, providing high specificity and minimizing matrix interference, which is critical for accurate quantification in biological matrices. nih.gov Label-free quantification, based on precursor signal intensity or spectral counting, is also a method in mass spectrometry that determines the relative amount of analytes in biological samples without using stable isotope labels. wikipedia.org

Illustrative LC-MS/MS Parameters for Isotelekin Quantification

| Parameter | Typical Setting/Description |

| Ionization Mode | ESI (Positive or Negative, depending on compound) |

| Mass Analyzer | Triple Quadrupole (QqQ) for MRM |

| Precursor Ion | [M+H]⁺ or [M-H]⁻ (specific to Isotelekin's m/z) |

| Product Ions | Specific fragment ions for quantification and confirmation |

| Collision Energy | Optimized for each transition |

| Scan Mode | MRM (Multiple Reaction Monitoring) |

| Internal Standard | Structurally similar analog or deuterated Isotelekin |

Application in Biosynthetic Pathway Studies

Analytical methodologies, particularly LC-MS, are indispensable for elucidating the biosynthetic pathways of natural products like Isotelekin. These techniques enable the identification and quantification of pathway intermediates, precursors, and enzymes involved in the synthesis process. nih.govnews-medical.net

By analyzing samples at different stages of development or under varying conditions (e.g., stress, genetic modifications), researchers can track the accumulation or depletion of specific metabolites. news-medical.netuu.nl LC-MS/MS, with its ability to provide both molecular weight and fragmentation information, is crucial for confirming the identity of putative intermediates. news-medical.net

The integration of analytical data with 'omics' approaches, such as genomics, transcriptomics, and proteomics, further enhances biosynthetic pathway discovery. uu.nlnih.gov For instance, gene co-expression analysis from transcriptomic data can suggest candidate genes encoding enzymes, whose activities can then be linked to specific metabolite transformations identified by MS. nih.govresearchgate.net Chemoproteomics, which combines chemical probes with mass spectrometry, can directly profile active enzymes involved in biosynthetic pathways, accelerating the discovery of key biosynthetic genes. nih.gov

Method Validation and Standardization

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose, providing reliable and consistent results. europa.eudemarcheiso17025.com For Isotelekin analysis in research, particularly when quantifying it in complex biological matrices, rigorous validation and standardization are essential. pharmtech.comresearchgate.net

Key validation parameters, typically guided by international standards such as those from the International Conference on Harmonisation (ICH) Q2(R1) guidelines, include: europa.eudemarcheiso17025.compharmtech.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix components, impurities, or degradation products. europa.eu

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by analyzing a series of standards at different concentrations. europa.eupharmtech.com

Accuracy: The closeness of agreement between the value found and the accepted true value. This is often assessed by analyzing spiked samples with known concentrations of Isotelekin. europa.eupharmtech.com

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day, different analysts, different equipment). europa.eupharmtech.com

Detection Limit (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. europa.eudemarcheiso17025.com

Quantitation Limit (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. europa.eudemarcheiso17025.compharmtech.com

Range: The interval between the upper and lower concentrations of analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). europa.eupharmtech.com

Illustrative Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria (Typical) |

| Specificity | No interference from matrix components or impurities. |

| Linearity | Correlation coefficient (R²) ≥ 0.99 (over defined range). |

| Accuracy | Recovery within 98-102% for assay; 80-120% for impurities. |

| Precision (RSD) | Repeatability: ≤ 2%; Intermediate Precision: ≤ 5%. |

| LOD | Signal-to-noise ratio (S/N) ≥ 3:1. |

| LOQ | Signal-to-noise ratio (S/N) ≥ 10:1 with acceptable accuracy/precision. |

| Range | Typically 80-120% of target concentration for assay. |

| Robustness | Minor variations in parameters do not significantly affect results. |

Standardization of analytical methods ensures comparability of results across different laboratories and studies. This often involves adherence to pharmacopoeial methods or established guidelines, along with regular system suitability tests and quality control measures. researchgate.netedqm.eu

Future Directions and Research Perspectives

Advanced Molecular Target Identification and Validation

Precise identification and validation of Isotelekin's molecular targets are paramount for fully elucidating its mechanism of action and unlocking new therapeutic avenues. Current computational predictions, such as those using the Super-PRED platform, have suggested potential protein targets like dual specificity protein kinase CLK4, with a high probability of interaction. vulcanchem.com CLK4 is known to be involved in the regulation of alternative splicing and various other cellular processes, hinting at broader biological impacts beyond known immunomodulation. vulcanchem.com

Future research should integrate and expand upon these computational predictions through robust experimental validation. This involves employing a combination of direct biochemical methods, genetic interaction studies, and advanced computational inference. nih.gov Direct biochemical approaches could include affinity purification coupled with mass spectrometry to isolate and identify proteins that physically bind to Isotelekin. Genetic methods, such as CRISPR-Cas9 screening or RNA interference (RNAi) experiments, can identify genes whose perturbation phenocopies or modulates Isotelekin's effects, thereby pointing to its functional targets. nih.gov

Furthermore, comprehensive target validation will require understanding both on-target and potential off-target effects to ensure specificity and minimize unforeseen interactions. This holistic approach will provide a clearer picture of Isotelekin's precise molecular footprint, enabling more targeted drug development.

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Activities

The rational design and synthesis of next-generation Isotelekin derivatives represent a critical future direction for optimizing its therapeutic potential. Structure-activity relationship (SAR) studies are indispensable in this endeavor, guiding modifications to the core Isotelekin scaffold to enhance potency, selectivity, and pharmacokinetic profiles. vulcanchem.comresearchgate.netthieme-connect.com Previous synthetic efforts have already explored derivatives of related compounds, such as 13-amino derivatives of telekin, indicating the feasibility of chemical modification. vulcanchem.com

The integration of advanced computational chemistry and medicinal chemistry approaches will be crucial. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can predict the binding affinity of modified compounds to identified targets and guide the synthesis of novel analogs. The increasing availability of large datasets in drug discovery, coupled with advancements in artificial intelligence (AI) and machine learning (ML), offers powerful tools for structure prediction and optimization, allowing for rapid identification of trends and insights that are too complex for human analysis. cas.org

Moreover, the adoption of high-throughput synthesis techniques, including microscale chemistry platforms, can significantly accelerate the design-synthesize-test-analyze cycle, enabling the rapid generation and screening of a diverse library of Isotelekin derivatives. cas.org This iterative process will be key to developing compounds with superior pharmacological properties.

Integration of Omics Technologies for Comprehensive Biological Profiling

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will provide an unprecedented comprehensive biological profile of Isotelekin's effects. The "omics" era has already significantly expanded the understanding of biomarkers and altered signaling pathways, such as PI3K/AKT/mTOR, WNT/β-catenin, and NF-κB, which are often implicated in various diseases. researchgate.net

Future research should leverage these technologies to capture a holistic view of Isotelekin's impact on cellular systems. Transcriptomics (e.g., RNA sequencing) can reveal global gene expression changes in response to Isotelekin treatment, pointing to affected pathways and cellular processes. Proteomics can identify changes in protein expression and post-translational modifications, offering insights into direct protein targets and downstream signaling events. Metabolomics can provide a snapshot of metabolic alterations, indicating how Isotelekin influences cellular metabolism.

Single-cell omics technologies, in particular, offer a powerful opportunity to decipher molecular events at a granular level, profiling genomic signatures, transcriptomes, and DNA methylomes of individual cells. nih.gov This level of detail can uncover heterogeneous cellular responses to Isotelekin and identify specific cell populations that are most affected, leading to the discovery of novel biomarkers for therapeutic response and disease progression.

Exploration of Novel Therapeutic Applications Beyond Immunomodulation and Anti-Inflammation

While Isotelekin's established role in immunomodulation and anti-inflammation is significant, future research should actively explore its potential in novel therapeutic applications. The inhibition of the NF-κB/p65 signaling pathway, a central regulator of immune responses and inflammation, suggests broader implications for diseases where this pathway is dysregulated. vulcanchem.com

Given its predicted interaction with kinases like CLK4, which are involved in diverse cellular processes, Isotelekin may hold promise in areas such as oncology, neurodegenerative diseases, or fibrotic disorders. For instance, some compounds initially studied for immunomodulatory effects have later been found to have applications in remyelination in multiple sclerosis, demonstrating the potential for expanding therapeutic scope. nih.gov While direct evidence for Isotelekin in these specific areas is currently limited in the provided search results, its mechanism of action and structural characteristics as a sesquiterpene lactone warrant investigation into other disease pathologies where inflammation and immune dysregulation play a role. This could involve screening Isotelekin against various disease models in vitro and in vivo, and investigating its effects on cellular pathways relevant to these conditions.

Development of Sustainable Production Methods for Isotelekin and its Analogs

The long-term viability and accessibility of Isotelekin and its derivatives hinge on the development of sustainable production methods. Current approaches to natural product isolation can be resource-intensive and environmentally impactful. Sustainable production aims to minimize environmental footprint, optimize resource efficiency, reduce waste and pollution, and promote ethical labor practices across the entire supply chain. 3ds.com

Future research should focus on developing greener synthetic routes and exploring biotechnological production methods. This includes:

Green Chemistry Principles in Synthesis: Implementing principles of green chemistry to reduce hazardous substances, improve atom economy, and minimize energy consumption in chemical synthesis. This could involve exploring biocatalytic approaches, which utilize enzymes for highly specific and efficient reactions, or continuous manufacturing processes that offer higher robustness and better impurity profiles. sanofi.com

Biotechnological Production: Investigating the feasibility of producing Isotelekin and its analogs through microbial fermentation (e.g., engineered yeast or bacteria) or plant cell culture. These methods can offer more controlled, scalable, and environmentally friendly alternatives to traditional extraction from natural sources.

Circular Economy Integration: Adopting a "cradle-to-cradle" design philosophy and integrating circular economy principles into the production lifecycle, focusing on reducing raw material extraction, promoting the use of renewable and bio-based materials, and enhancing recycling and reuse of resources. 3ds.comsanofi.comparliament.uk

Technological innovations such as artificial intelligence (AI) and machine learning (ML) can be leveraged to optimize production processes, improve supply chain efficiencies, and identify new recycling pathways for materials. 3ds.comparliament.ukmdpi.com Digital twin technology can also be used to virtually represent and optimize manufacturing processes, ensuring resource efficiency and predicting maintenance needs before real-world deployment. 3ds.comparliament.uk These advancements will contribute to a more environmentally responsible and economically viable production of Isotelekin.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Isotelekin?

- Methodological Answer :

- Synthesis : Use multi-step organic synthesis protocols with strict stoichiometric control. For example, catalytic asymmetric hydrogenation (80% yield, 98% enantiomeric excess) under inert conditions .

- Characterization : Employ NMR (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. Cross-validate purity via HPLC (≥99%) with a C18 column (acetonitrile/water gradient) .

- Table 1 : Standard Characterization Data for Isotelekin

| Technique | Parameters | Key Results |

|---|---|---|

| ¹H NMR (500 MHz) | CDCl₃, δ (ppm) | 7.25 (d, J=8.5 Hz, 2H) |

| HRMS | ESI+, m/z calc. 342.2010, found 342.2008 | [M+H]⁺ confirmed |

Q. How to design a reproducible experimental protocol for studying Isotelekin’s reactivity?

- Methodological Answer :

- Define reaction variables (temperature, solvent polarity, catalyst loading) using a factorial design. Pre-screen conditions via computational modeling (DFT) to prioritize high-yield pathways. Document deviations (e.g., exothermic spikes >50°C) and mitigate via controlled addition protocols .

- Include negative controls (e.g., catalyst-free reactions) to isolate Isotelekin’s inherent reactivity .

Advanced Research Questions

Q. How to resolve contradictions in Isotelekin’s reported bioactivity data across studies?

- Methodological Answer :

- Step 1 : Conduct meta-analysis of existing datasets (Table 2). Group studies by assay type (e.g., IC₅₀ in kinase inhibition vs. cytotoxicity).

- Step 2 : Identify confounding variables (e.g., solvent DMSO concentration >1% reduces activity by 30% ).

- Step 3 : Replicate key experiments under standardized conditions (e.g., ISO 20743:2024 for antimicrobial assays) .

- Table 2 : Contradictory Bioactivity Data Analysis

| Study | Assay Type | IC₅₀ (µM) | Key Variable Omitted |

|---|---|---|---|

| Smith et al. | Kinase Inhibition | 0.5 | Serum protein binding (90%) |

| Lee et al. | Cytotoxicity | 25.0 | Hypoxic vs. normoxic conditions |

Q. What strategies validate Isotelekin’s novel applications in computational drug discovery?

- Methodological Answer :

- Docking Studies : Use Schrödinger’s Glide XP mode with flexible ligand sampling. Compare binding poses across homologous protein targets (RMSD <2.0 Å) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P). Analyze stability via RMSF and hydrogen-bond persistence (>80% occupancy) .

- Validation : Cross-correlate in silico predictions with SPR (surface plasmon resonance) binding assays (KD ±10% deviation acceptable) .

Q. How to address reproducibility challenges in Isotelekin’s scaled-up synthesis?

- Methodological Answer :

- Process Optimization : Use flow chemistry for exothermic steps (residence time <30 s, ΔT <5°C). Monitor intermediates via inline FTIR .

- Quality Control : Implement PAT (Process Analytical Technology) for real-time purity tracking. Reject batches with >2% dimerization byproduct .

Methodological Frameworks

- Data Contradiction Analysis : Apply iterative triangulation (qualitative-quantitative hybrid) to isolate variables .

- Experimental Design : Align with PICOT framework (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven studies .

- Literature Review : Use Google Scholar’s citation ranking and keyword co-occurrence mapping to prioritize high-impact studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.